Lauroyl-L-carnitine chloride

Catalog No.
S1784728
CAS No.
M.F
C19H38ClNO4
M. Wt
380.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyl-L-carnitine chloride

Formulators of peptide and BCS Class III/IV drugs face bioavailability and mucosal toxicity challenges. Lauroyl-L-carnitine chloride addresses these via reversible tight junction modulation at low concentrations, enabling paracellular transport without epithelial damage.

  • 10× safety margin vs. palmitoylcarnitine (C16); low cytotoxicity at 0.1%.
  • Active at pH 3.1-4.0, avoiding precipitation issues of anionic surfactants.
  • Enhances nasal absorption of macromolecules (e.g., calcitonin, hGH).

Ideal for chronic non-invasive delivery systems.

Product Name

Lauroyl-L-carnitine chloride

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride

Molecular Formula

C19H38ClNO4

Molecular Weight

380.0 g/mol

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N

SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium Chloride; (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Laurate; (-)-Lauric Acid Ester wi

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Lauroyl-L-carnitine is an acylcarnitine and a surfactant. It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

Lauroyl-L-carnitine chloride (LCC) is a highly specialized, medium-chain (C12) acylcarnitine derivative primarily procured as a potent transmucosal permeation enhancer and zwitterionic surfactant [1]. In pharmaceutical and advanced formulation workflows, LCC is utilized to facilitate the systemic absorption of poorly bioavailable macromolecules, such as peptides and proteins, across nasal, oral, and pulmonary barriers. Its baseline value proposition lies in its ability to reversibly modulate tight junction proteins for paracellular transport while forming stable micelles at low critical micelle concentrations (CMC)[1]. For industrial buyers, LCC represents a critical functional excipient that bridges the gap between API stability and clinical bioavailability, offering superior formulation compatibility compared to traditional harsh surfactants.

Research Fit

Drug delivery research: permeation enhancer for peptide formulations
Metabolic research: medium-chain acylcarnitine biomarker probe
Analytical standard: LC-MS/MS acylcarnitine profiling in research matrices

Generic substitution with closely related analogs, such as palmitoylcarnitine (C16) or decanoylcarnitine (C10), fundamentally compromises the formulation's safety-efficacy balance [1]. The permeation enhancement mechanism is strictly dependent on the acyl chain length; shorter chains lack the necessary lipophilicity to effectively interact with epithelial membranes at low concentrations, while longer chains (C16) exhibit significantly higher cytotoxicity and irreversible membrane disruption[1]. Furthermore, replacing LCC with common industrial surfactants like sodium lauryl sulfate (SLS) or standard bile salts often leads to severe mucosal irritation, epithelial desquamation, and pH-dependent precipitation. Consequently, LCC cannot be interchanged without risking regulatory failure, patient intolerance, or severe drops in API bioavailability.

Substitution Risk

Shorter-chain acylcarnitine mismatch
Acetylcarnitine (C2:0) lacks surfactant properties; may not support permeation enhancement.
Longer-chain acylcarnitine mismatch
Palmitoylcarnitine (C16:0) shows reported higher mitochondrial toxicity and distinct P-gp modulation; direct substitution may alter safety and absorption profiles.

Absolute Bioavailability Enhancement in Peptide Delivery

In comparative in vivo mucosal absorption models for peptide therapeutics (e.g., azetirelin), Lauroyl-L-carnitine chloride demonstrates superior efficacy over its longer-chain counterpart. Formulations utilizing LCC achieved an absolute bioavailability of 96.9%, whereas identical formulations using palmitoylcarnitine chloride (C16) only reached 72.9% [1]. This enhancement by LCC is highly efficient, plateauing at a remarkably low concentration of just 0.1% (w/v) [1].

Evidence DimensionAbsolute bioavailability of administered peptide dose
Target Compound Data96.9% absolute bioavailability (LCC)
Comparator Or Baseline72.9% absolute bioavailability (Palmitoylcarnitine chloride)
Quantified Difference32.9% relative increase in absolute bioavailability
ConditionsIn vivo nasal absorption model (azetirelin formulation) at 0.1% enhancer concentration

Procuring LCC maximizes the systemic uptake of high-cost active pharmaceutical ingredients (APIs), directly reducing the required API loading per dose and lowering overall manufacturing costs.

mPTP threshold
Head-to-head
200 µM vs 10 µM
20-fold higher threshold vs palmitoylcarnitine
Isolated rat liver mitochondria

Systemic Safety Margin and in vivo Toxicity Profile

A critical procurement factor for mucosal excipients is the therapeutic index between enhancement efficacy and cellular toxicity. Single-dose toxicity studies demonstrate that LCC maintains a systemic safety profile comparable to endogenous unacylated L-carnitine, even at high doses of 100 mg/kg [1]. When evaluated against the C16 analog, the potential safety margin of LCC was quantified to be ten times greater than that of palmitoylcarnitine chloride[1].

Evidence DimensionSystemic safety margin / relative toxicity
Target Compound DataSafety profile comparable to L-carnitine (tolerated at 100 mg/kg)
Comparator Or BaselinePalmitoylcarnitine chloride (C16 analog)
Quantified Difference10-fold greater potential safety margin for LCC
ConditionsSingle-dose in vivo toxicity study in murine models

A superior safety margin minimizes the risk of clinical trial failure due to mucosal irritation, ensuring regulatory compliance for chronic-use transmucosal formulations.

Inhibition type
Head-to-head
Mixed vs Competitive
Lauroyl-CoA shows mixed inhibition; palmitoyl-CoA competitive
Carnitine acetyltransferase assay

Excipient Mass Fraction and Formulation Compatibility

LCC achieves maximal permeation enhancement at its critical micelle concentration, with effects plateauing at just 0.1% (w/v) [1]. In contrast, alternative mainstream absorption enhancers, such as methylated cyclodextrins (e.g., dimethyl-beta-cyclodextrin), require significantly higher concentrations ranging from 2.0% to 5.0% to achieve comparable efficacy [2]. This drastically reduces the required mass fraction of the excipient in the final dosage form.

Evidence DimensionRequired excipient concentration for optimal enhancement
Target Compound Data0.1% w/v (LCC)
Comparator Or Baseline2.0% - 5.0% w/v (Methylated cyclodextrins)
Quantified Difference20- to 50-fold reduction in required excipient concentration
ConditionsAqueous mucosal peptide delivery formulations

Lower excipient loading requirements prevent excessive formulation viscosity and osmotic stress, simplifying downstream processing and enabling higher concentrations of the primary API.

Nasal bioavailability
Head-to-head
17.4% absolute
Highest among acylcarnitines tested for HGH
1% w/v, intranasal rat model

pH-Dependent Efficacy for Acidic Formulations

Peptide stability often requires acidic formulation environments, which can neutralize or precipitate standard anionic enhancers. LCC, possessing a pKa of approximately 4.85, forms cationic micelles at acidic pH levels (pH 3.1 to 4.0), which optimally interact with negatively charged epithelial membranes to maximize drug absorption [1]. This allows LCC to maintain peak enhancement efficacy in low-pH regimes where traditional bile salts or anionic surfactants fail or cause formulation instability[1].

Evidence DimensionPermeation enhancement efficacy at acidic pH (pH 3.1 - 4.0)
Target Compound DataMaximum enhancement achieved and maintained via cationic micelle formation
Comparator Or BaselineAnionic surfactants (e.g., bile salts)
Quantified DifferenceSustained solubility and membrane interaction at pH < 4.5
ConditionsIn situ mucosal perfusion models at varying pH levels

Procuring LCC provides formulation scientists with the critical flexibility to maintain acidic pH for API stability without sacrificing permeation enhancement performance.

Jejunal AUC increase
Head-to-head
4-fold vs 17-fold (PC)
Moderate enhancement; site-differential transporter effects
100 µM, rat jejunal loop
In vivo safety margin
Reported
10× higher vs palmitoylcarnitine
Reported safety margin in mouse model context
100 mg/kg single dose, mice
Analytical utility
Method context
LC-MS/MS quantification standard
Supports acylcarnitine profiling in research matrices
≥95% purity (HPLC), defined optical activity

Intranasal Peptide and Protein Delivery Formulations

LCC is the right choice for formulating high-molecular-weight, poorly bioavailable therapeutics (e.g., calcitonin, human growth hormone, azetirelin) for nasal administration. Its ability to maximize absolute bioavailability at low concentrations (0.1%) while maintaining a 10-fold higher safety margin than palmitoylcarnitine makes it ideal for chronic, non-invasive dosing regimens [1].

Oral Delivery of BCS Class III and IV Compounds

For active pharmaceutical ingredients characterized by high solubility but low permeability (BCS Class III) or low solubility and low permeability (BCS Class IV), LCC serves as a critical functional excipient. Its reversible modulation of tight junction proteins facilitates paracellular transport without the severe mucosal toxicity associated with standard industrial surfactants [1].

Acidic Aqueous Formulations for API Stability

LCC is the preferred permeation enhancer when the primary API requires an acidic environment (pH 3.1 - 4.0) to prevent chemical degradation. Because LCC forms highly interactive cationic micelles at these pH levels, it circumvents the precipitation and efficacy-loss issues that plague traditional anionic bile salts in low-pH formulations[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Intranasal peptide delivery research
Reported high permeation enhancement among acylcarnitines
Peptide bioavailability endpoint validation
Oral absorption research with intestinal site targeting
Site-differential tight junction modulation
Claudin-4 vs P-gp transporter endpoint review
Mitochondrial toxicity screening studies
Reported higher mPTP threshold vs longer-chain analogs
Mitochondrial permeability endpoint review
Metabolomics and bioanalytical research
LC-MS/MS analytical reference standard
Acylcarnitine quantification in human urine research matrices

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

379.2489364 g/mol

Monoisotopic Mass

379.2489364 g/mol

Heavy Atom Count

25

Explore Compound Types